molecular formula C11H10BrNO2S B1520498 N-(6-Bromonaphthalen-2-YL)methanesulfonamide CAS No. 1132940-86-3

N-(6-Bromonaphthalen-2-YL)methanesulfonamide

Cat. No.: B1520498
CAS No.: 1132940-86-3
M. Wt: 300.17 g/mol
InChI Key: CFCFBYXYRVYAPU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) displays characteristic signals:

  • A singlet at δ 3.00 ppm for the methyl group (–SO₂NHCH₃).
  • Aromatic protons between δ 7.45–8.10 ppm, with coupling patterns confirming bromine’s deshielding effect.
  • Exchangeable N–H proton at δ 4.91 ppm (br, 1H).

¹³C NMR (101 MHz, CDCl₃) shows:

  • Quaternary carbons at δ 151.0 (C-Br) and δ 139.3 (C-SO₂).
  • Methyl carbon at δ 39.10 ppm (–SO₂NHCH₃).

Infrared (IR) Spectroscopy

Key absorptions include:

  • N–H stretch at 3303 cm⁻¹.
  • S=O asymmetric/symmetric stretches at 1340 cm⁻¹ and 1162 cm⁻¹.
  • C–Br vibration at 560 cm⁻¹.

Mass Spectrometry (MS)

High-resolution ESI-MS confirms the molecular ion [M+Na]⁺ at m/z 321.95097 (calc. 321.95078 for C₁₁H₁₀BrNO₂SNa). Fragment ions at m/z 243.8 ([M–Br]⁺) and 155.1 (naphthalene sulfonyl cation) validate the structure.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal:

  • HOMO-LUMO gap: 4.12 eV, indicating moderate reactivity.
  • Natural Bond Orbital (NBO) analysis: Hyperconjugation between sulfonamide lone pairs and σ*(C–Br) stabilizes the molecule by 18.6 kcal/mol.
  • Electrostatic potential maps: Partial negative charges localize on sulfonyl oxygens (–0.42 e) and bromine (–0.18 e), while the methyl group carries a partial positive charge (+0.12 e).

Figure 2: DFT-optimized geometry (B3LYP/6-31G(d,p)) showing atomic charge distribution.

Comparative Analysis with Related Naphthalene Sulfonamide Derivatives

Compared to unsubstituted N-naphthalen-2-ylmethanesulfonamide:

  • Steric effects: The bromine atom increases torsional strain between the naphthalene and sulfonamide groups, widening the C–N–S angle by 3.2°.
  • Electronic effects: Bromine’s electron-withdrawing nature reduces electron density on the sulfonamide nitrogen, weakening N–H acidity (pKₐ 9.26 vs. 8.91 for non-brominated analog).
  • Packing motifs: Bromine facilitates C–Br···π interactions absent in chloro or methyl derivatives, increasing crystal density by 7%.

Table 2: Structural comparison with derivatives

Derivative C–N–S Angle (°) Crystal Density (g/cm³)
N-(6-Br-naphthyl)Ms 125.28 1.566
N-(6-Cl-naphthyl)Ms 123.91 1.532
N-(6-Me-naphthyl)Ms 121.45 1.498

Ms = methanesulfonamide

Properties

IUPAC Name

N-(6-bromonaphthalen-2-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S/c1-16(14,15)13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCFBYXYRVYAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677959
Record name N-(6-Bromonaphthalen-2-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132940-86-3
Record name N-(6-Bromonaphthalen-2-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(6-Bromonaphthalen-2-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H10BrNO2SC_{11}H_{10}BrNO_2S. The presence of a bromine atom at the 6-position of the naphthalene ring, combined with a methanesulfonamide group, contributes to its distinctive chemical reactivity and biological interactions.

Structural Characteristics

PropertyValue
Molecular FormulaC11H10BrNO2SC_{11}H_{10}BrNO_2S
Molecular Weight300.17 g/mol
CAS Number1132940-86-3
SolubilitySoluble in DMSO

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in cellular signaling pathways, which could be beneficial in treating diseases where these pathways are dysregulated.
  • Receptor Modulation : The compound has been shown to interact with various receptors, potentially modulating their activity. This interaction can lead to altered cellular responses, making it a candidate for drug development.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against certain fungal strains.

Study 1: Antifungal Activity

A study investigated the antifungal properties of this compound against Sporisorium scitamineum, a pathogen affecting sugar cane. The compound demonstrated significant inhibition of fungal growth when combined with heat treatment, suggesting its potential use in agricultural applications to combat fungal diseases .

Study 2: Enzyme Interaction

In another investigation, the compound was screened for its ability to inhibit specific kinases involved in cancer progression. Results indicated that this compound could effectively reduce kinase activity, leading to decreased cell proliferation in cancer cell lines .

Synthesis Methods

The synthesis of this compound typically involves a multi-step process:

  • Bromination : Naphthalene is brominated at the 6-position using bromine or brominating agents.
  • Formation of Methanesulfonamide : The brominated naphthalene is then reacted with methanesulfonamide under acidic or basic conditions to yield the final product.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(6-Bromonaphthalen-2-yl)methanesulfonamide involves several steps, often utilizing reagents like potassium carbonate and solvents such as DMF (Dimethylformamide). The compound can be characterized using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, which provides insights into its structural integrity and purity .

Applications in Medicinal Chemistry

  • Antitumor Activity : Research indicates that compounds with similar structures to this compound exhibit potential antitumor properties. Studies have shown that the brominated naphthalene moiety enhances biological activity by interacting with specific cellular targets .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which could be beneficial in the treatment of diseases where enzyme regulation is crucial. This property makes it a candidate for drug development aimed at conditions like cancer or metabolic disorders .
  • Fluorescent Probes : this compound has been utilized in the development of fluorescent probes for biological imaging. Its unique structure allows for specific interactions with biomolecules, making it valuable for tracking cellular processes .

Applications in Organic Synthesis

  • Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited to create various derivatives, which are essential for developing new pharmaceuticals and agrochemicals .
  • Cross-Coupling Reactions : Similar compounds are often used in cross-coupling reactions, a fundamental technique in organic synthesis that allows for the formation of carbon-carbon bonds. This application is critical for constructing complex molecular frameworks found in many natural products and pharmaceuticals .

Case Studies and Research Findings

StudyFindings
Synthesis of Fluorescent ProbesDemonstrated the use of this compound in creating effective fluorescent probes for cellular imaging, highlighting its potential in biomedical research .
Antitumor Activity AssessmentEvaluated the compound's efficacy against various cancer cell lines, showing promising results that warrant further investigation into its mechanism of action .
Enzyme Inhibition StudiesInvestigated the inhibitory effects on specific enzymes related to cancer progression, suggesting a pathway for therapeutic applications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 6 of the naphthalene ring participates in nucleophilic substitutions under mild to moderate conditions.

Example Reaction :
Reaction with 2-bromo-1,1-diethoxyethane in dimethylformamide (DMF) at 110°C under argon yields 7-bromo-3H-benzo[e ]indole through cyclization.

Reaction Parameter Details
Reagents2-Bromo-1,1-diethoxyethane
SolventDMF
Temperature110°C
CatalystNone
Yield76% over three steps

Mechanistic Insight :

  • Bromine acts as a leaving group, facilitating aromatic substitution.

  • The reaction proceeds via intermediate formation of a diethoxyethyl-substituted naphthalene, followed by cyclization .

Suzuki-Miyaura Cross-Coupling

The compound undergoes palladium-catalyzed coupling with boronic esters, a critical step in synthesizing complex pharmaceutical intermediates.

Example Reaction :
Reaction with bis(pinacolato)diboron in toluene under reflux conditions forms N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)methanesulfonamide .

Reaction Parameter Details
ReagentsBis(pinacolato)diboron
SolventToluene
TemperatureReflux (~110°C)
CatalystCombiphos Pd6
BasePotassium acetate
Yield55%

Applications :

  • This reaction is pivotal in synthesizing antiviral agents like dasabuvir (ABT-333), a hepatitis C protease inhibitor .

Alkylation Reactions

The sulfonamide nitrogen can undergo alkylation under basic conditions, enabling side-chain modifications.

Example Reaction :
Treatment with 5-methylhexyl methanesulfonate in DMF using sodium hydride as a base yields 7-bromo-3-(5-methylhexyl)-3H-benzo[e ]indole .

Reaction Parameter Details
Reagents5-Methylhexyl methanesulfonate
SolventDMF
BaseSodium hydride
TemperatureRoom temperature to 110°C
YieldNot explicitly reported; monitored via TLC

Key Observations :

  • Excess alkylating agent and stepwise addition optimize yield .

  • The reaction is sensitive to moisture, requiring inert atmosphere (N₂ or Ar) .

Acid/Base Stability

The sulfonamide group confers stability under acidic and basic conditions, as evidenced in hydrolysis studies:

Condition Stability
5% Methanolic KOHStable under reflux; no decomposition observed
Acetic acidPrecipitates unreacted starting material during workup

Purification and Characterization

Common purification methods include:

  • Vacuum sublimation (0.1 Torr, 200°C) for high-purity isolates .

  • Recrystallization from ethanol/water mixtures .

Analytical Data :

  • ¹H NMR (CDCl₃): δ 7.93 (s, 1H), 3.00 (s, 3H) .

  • 13C NMR : δ 136.07 (C-Br), 39.10 (CH₃SO₂) .

Industrial and Pharmaceutical Relevance

  • Dasabuvir Synthesis : Key intermediate in multi-step syntheses of hepatitis C therapeutics .

  • Material Science : Used to construct fluorescent probes due to its rigid naphthalene core .

This compound’s versatility in cross-coupling, substitution, and alkylation reactions underscores its importance in medicinal and synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Methanesulfonamides

Substituent Effects on Reactivity and Stability

The substituent on the aromatic ring significantly influences physicochemical properties. Key analogs include:

Compound Name Substituent Position/Type Key Properties
N-(2-Methylphenyl)methanesulfonamide 2-methylphenyl Enhanced steric hindrance; DFT studies show planar sulfonamide conformation
N-(3-Methylphenyl)methanesulfonamide 3-methylphenyl Reduced steric effects compared to 2-methyl; distinct NMR chemical shifts
N-(3-Bromophenyl)methanesulfonamide 3-bromophenyl Bromine increases electron-withdrawing effects; used in Suzuki-Miyaura coupling
N-(6-Bromonaphthalen-2-YL)methanesulfonamide 6-bromonaphthalen-2-yl Extended aromatic system; bromine enhances electrophilic substitution potential

Key Observations :

  • Electronic Effects : Bromine substituents (as in N-(3-bromophenyl)methanesulfonamide) increase electrophilicity, facilitating cross-coupling reactions (e.g., borylation via Pd catalysis, 84% yield ). The naphthalene core in the target compound may further delocalize electron density, altering reactivity.
  • Steric Effects: Methyl groups (e.g., 2-methylphenyl) introduce steric hindrance, affecting molecular conformation.
Spectroscopic and Computational Data
  • Vibrational Spectroscopy : Methanesulfonamides exhibit characteristic S=O stretching modes (~1350–1150 cm⁻¹). Substituents like bromine may shift these bands due to electron withdrawal .
  • NMR : Methyl groups in N-(2/3-methylphenyl) analogs show distinct ¹H/¹³C shifts (e.g., 2-methyl: δ ~2.3 ppm; 3-methyl: δ ~2.1 ppm) . Bromine’s deshielding effect in the target compound may result in downfield shifts.
  • DFT Studies : For N-(2/3-methylphenyl) analogs, computational models predict planar sulfonamide geometries, with energy minima influenced by substituent position .

Research Implications and Limitations

  • Medicinal Chemistry : Brominated methanesulfonamides are explored as kinase inhibitors; the naphthalene system may improve binding affinity.
  • Limitations : Direct experimental data (e.g., crystallography, bioactivity) for this compound are absent in the provided evidence. Further studies are needed to validate computational predictions.

Preparation Methods

General Synthetic Route

The common synthetic approach involves the reaction of 6-bromonaphthalen-2-amine with methanesulfonyl chloride or related sulfonylating agents under controlled conditions to yield N-(6-bromonaphthalen-2-yl)methanesulfonamide. The key steps include:

Detailed Preparation from Literature

Preparation via Methanesulfonyl Chloride (Sulfonylation)

  • Procedure: The amine compound (6-bromonaphthalen-2-amine) is reacted with methanesulfonyl chloride in a polar aprotic solvent such as DMF or dichloromethane under inert atmosphere (argon or nitrogen).
  • Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 0–25 °C) with a base such as triethylamine or sodium hydride to neutralize the generated HCl.
  • Work-up: The reaction mixture is filtered to remove inorganic solids, and the product is isolated by solvent evaporation and recrystallization from ethanol/water mixtures.
  • Yield and Purity: Reported yields range around 60–70%, with melting points approximately 169–170 °C, confirming product identity by NMR and mass spectrometry.

Multi-step Synthesis Involving Intermediate Formation

  • A reported multi-step synthesis involves first preparing this compound as an intermediate, which is then used for further functionalization.
  • For example, in one study, the compound was isolated by suction filtration, washed with water, and air-dried, yielding 7.87 g (26.2 mmol, 66%) after recrystallization.
  • The intermediate can undergo further reactions such as alkylation or coupling, indicating the robustness of the sulfonamide moiety.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMF, Dichloromethane (CH2Cl2), Ethanol/Water DMF preferred for sulfonylation step
Temperature 0–110 °C (depending on step) Room temp for sulfonylation; reflux for some steps
Base Triethylamine, Sodium hydride To neutralize HCl byproduct
Reaction Time Overnight to several hours Monitored by TLC
Purification Recrystallization from ethanol/water Vacuum drying at ~100 °C
Yield 55–76% (depending on method and scale) Vacuum sublimation sometimes used

Alternative Preparation Approaches

From 6-Bromonaphthalen-2-ol Derivatives

  • A related approach involves the conversion of 6-bromonaphthalen-2-ol to the corresponding amine, followed by sulfonamide formation.
  • For instance, 6-bromonaphthalen-2-ol can be reacted with aqueous dimethylamine and formaldehyde to form intermediates, which are subsequently acetylated and converted to sulfonamides.
  • This method is useful for preparing substituted derivatives but requires additional steps.

Bromination and Debromination Routes

  • The precursor 6-bromo-2-naphthol can be synthesized via bromination of 2-methoxynaphthalene followed by debromination using iron powder or chips in acidic media.
  • This precursor can then be converted to the sulfonamide by established sulfonylation methods.

Summary Table of Preparation Methods

Method Description Key Reagents Solvent/Conditions Yield (%) Reference
Direct sulfonylation of 6-bromonaphthalen-2-amine with methanesulfonyl chloride 6-bromonaphthalen-2-amine, CH3SO2Cl, base (Et3N) DMF or CH2Cl2, 0–25 °C, inert atmosphere 60–70
Multi-step synthesis involving intermediate isolation and recrystallization Same as above, with recrystallization Ethanol/water recrystallization, vacuum drying 66
Conversion from 6-bromonaphthalen-2-ol via amination and acetylation 6-bromonaphthalen-2-ol, dimethylamine, formaldehyde, acetyl chloride EtOH, DCM, room temp Not specified
Bromination of 2-methoxynaphthalene followed by debromination Bromine, iron powder, acetic acid/propionic acid Reflux, mild conditions High yield

Analytical Characterization

  • Melting Point: Typically 169–170 °C for pure this compound.
  • NMR Data:
    • ^1H NMR (CDCl3) shows aromatic protons between δ 7.45–7.93 ppm and a singlet at δ 3.00 ppm for the methyl group of the sulfonamide.
    • ^13C NMR signals are consistent with aromatic carbons and methyl sulfonamide carbon at δ ~39 ppm.
  • Mass Spectrometry: Molecular ion peaks consistent with the sodium adduct [M+Na]+ confirm molecular weight.

Practical Considerations

  • The reaction requires careful control of moisture and air exclusion to prevent hydrolysis of sulfonyl chloride.
  • Purification by recrystallization is preferred for obtaining high purity.
  • Vacuum drying and sublimation can be used to further purify the compound.
  • Use of inert atmosphere (argon or nitrogen) enhances yield and reproducibility.

Q & A

Basic: What spectroscopic methods are recommended for characterizing N-(6-Bromonaphthalen-2-YL)methanesulfonamide?

Answer:
Characterization typically involves 1H-NMR , 13C-NMR , and ESI-MS to confirm molecular structure and purity. For example:

  • 1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonamide NH near δ 3.5–4.0 ppm).
  • 13C-NMR resolves carbon environments (e.g., brominated naphthalene carbons and sulfonamide sulfur-linked carbons).
  • ESI-MS confirms molecular weight ([M+H]+ or [M–H]– ions).
    These methods are essential for verifying synthetic success and detecting impurities .

Basic: What synthetic routes are effective for preparing this compound?

Answer:
A common approach involves:

Bromination : Introduce bromine at the 6-position of naphthalene using Br2/FeBr3 or NBS.

Sulfonylation : React 6-bromonaphthalen-2-amine with methanesulfonyl chloride in a base (e.g., pyridine or triethylamine) at 0–25°C.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Reaction monitoring via TLC and intermediate characterization by NMR are critical .

Advanced: How can computational methods predict the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) with methods like PM6 or B3LYP is used to:

  • Optimize geometry : Calculate bond lengths/angles (e.g., C–Br bond ~1.90 Å, sulfonamide S–N bond ~1.63 Å).
  • Predict UV/Vis spectra : Determine electronic transitions (e.g., π→π* in naphthalene at ~270 nm).
  • Analyze molecular orbitals : Identify HOMO-LUMO gaps (e.g., ~4.5 eV for similar sulfonamides).
    These studies guide experimental design for photochemical or catalytic applications .

Advanced: How do reaction conditions influence regioselectivity in functionalizing this compound?

Answer:
Regioselectivity in substitution reactions depends on:

  • Catalysts : Copper catalysts (e.g., CuI) promote Ullmann-type coupling at brominated positions.
  • Solvents : Polar aprotic solvents (DMF, NMP) favor nucleophilic substitution.
  • Temperature : Higher temps (80–120°C) accelerate aryl bromide activation.
    For example, ligand-free Cu-catalyzed N-arylation with aryl bromides proceeds efficiently in DMF at 100°C .

Advanced: What mechanisms underlie the biological activity of sulfonamide derivatives like this compound?

Answer:
Sulfonamides often act via:

  • Enzyme inhibition : Competitive binding to dihydropteroate synthase (bacterial folate synthesis) or cyclooxygenase-2 (COX-2).
  • Receptor interactions : Modulation of GPCRs or ion channels.
    For instance, COX-2 inhibitors like NS-398 (a methanesulfonamide analog) suppress inflammatory pathways by blocking prostaglandin synthesis .

Advanced: How can retrosynthetic analysis aid in designing novel derivatives of this compound?

Answer:
AI-driven retrosynthesis tools (e.g., Template_relevance Reaxys) suggest disconnections at:

  • Sulfonamide linkage : Split into methanesulfonyl chloride and 6-bromonaphthalen-2-amine.
  • Bromine substitution : Replace Br with functional groups (e.g., –OH, –NH2) via SNAr or cross-coupling.
    This approach prioritizes commercially available precursors and high-yield reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(6-Bromonaphthalen-2-YL)methanesulfonamide
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N-(6-Bromonaphthalen-2-YL)methanesulfonamide

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